9-(4-Dimethylaminophenyl)anthracene
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Overview
Description
9-(4-Dimethylaminophenyl)anthracene: is an organic compound belonging to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings in a linear arrangement. The compound this compound is characterized by the presence of a dimethylamino group attached to the phenyl ring at the 9-position of the anthracene structure. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Dimethylaminophenyl)anthracene typically involves the reaction of 9-anthraldehyde with 4-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent, and the pH is adjusted to 7-8. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-(4-Dimethylaminophenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Chemistry: 9-(4-Dimethylaminophenyl)anthracene is used as a precursor in the synthesis of other anthracene derivatives. It is also studied for its photophysical properties, including fluorescence and phosphorescence .
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies related to DNA intercalation and photodynamic therapy .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy .
Industry: The compound finds applications in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices due to its excellent photophysical properties .
Mechanism of Action
The mechanism of action of 9-(4-Dimethylaminophenyl)anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to cell damage and apoptosis .
Comparison with Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: Compared to other anthracene derivatives, 9-(4-Dimethylaminophenyl)anthracene exhibits unique photophysical properties due to the presence of the dimethylamino group. This group enhances the compound’s fluorescence and makes it a better candidate for applications in optoelectronics and photodynamic therapy .
Properties
CAS No. |
38474-09-8 |
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Molecular Formula |
C22H19N |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-anthracen-9-yl-N,N-dimethylaniline |
InChI |
InChI=1S/C22H19N/c1-23(2)19-13-11-16(12-14-19)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3 |
InChI Key |
CPADYVIHWPZXEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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